

# 3-Chloro-1-ethylpiperidine synthesis pathway

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## Compound of Interest

Compound Name: 3-Chloro-1-ethylpiperidine

CAS No.: 2167-11-5

Cat. No.: B13402248

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## An In-depth Technical Guide to the Synthesis of 3-Chloro-1-ethylpiperidine

This guide provides an in-depth exploration of the synthetic pathways leading to **3-Chloro-1-ethylpiperidine**, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, provides field-proven experimental protocols, and addresses the critical safety considerations inherent in the synthesis. We will focus on the most prevalent and reliable synthetic route: the chlorination of 1-Ethyl-3-piperidinol, while also exploring alternative strategies.

## Introduction and Strategic Overview

**3-Chloro-1-ethylpiperidine** (CAS No: 22888-77-3) is a tertiary amine featuring a piperidine ring substituted with a chlorine atom at the 3-position and an ethyl group on the nitrogen atom. [1][2] Its structure is of significant interest as the 3-chloropiperidine moiety can act as a masked electrophile. Upon intramolecular cyclization, it can form a highly reactive bicyclic aziridinium ion, which is a potent alkylating agent.[3][4][5] This reactivity profile makes it a valuable building block in the development of novel therapeutics, particularly in oncology.[6][7]

The most common and strategically sound approach to its synthesis involves a two-step sequence:

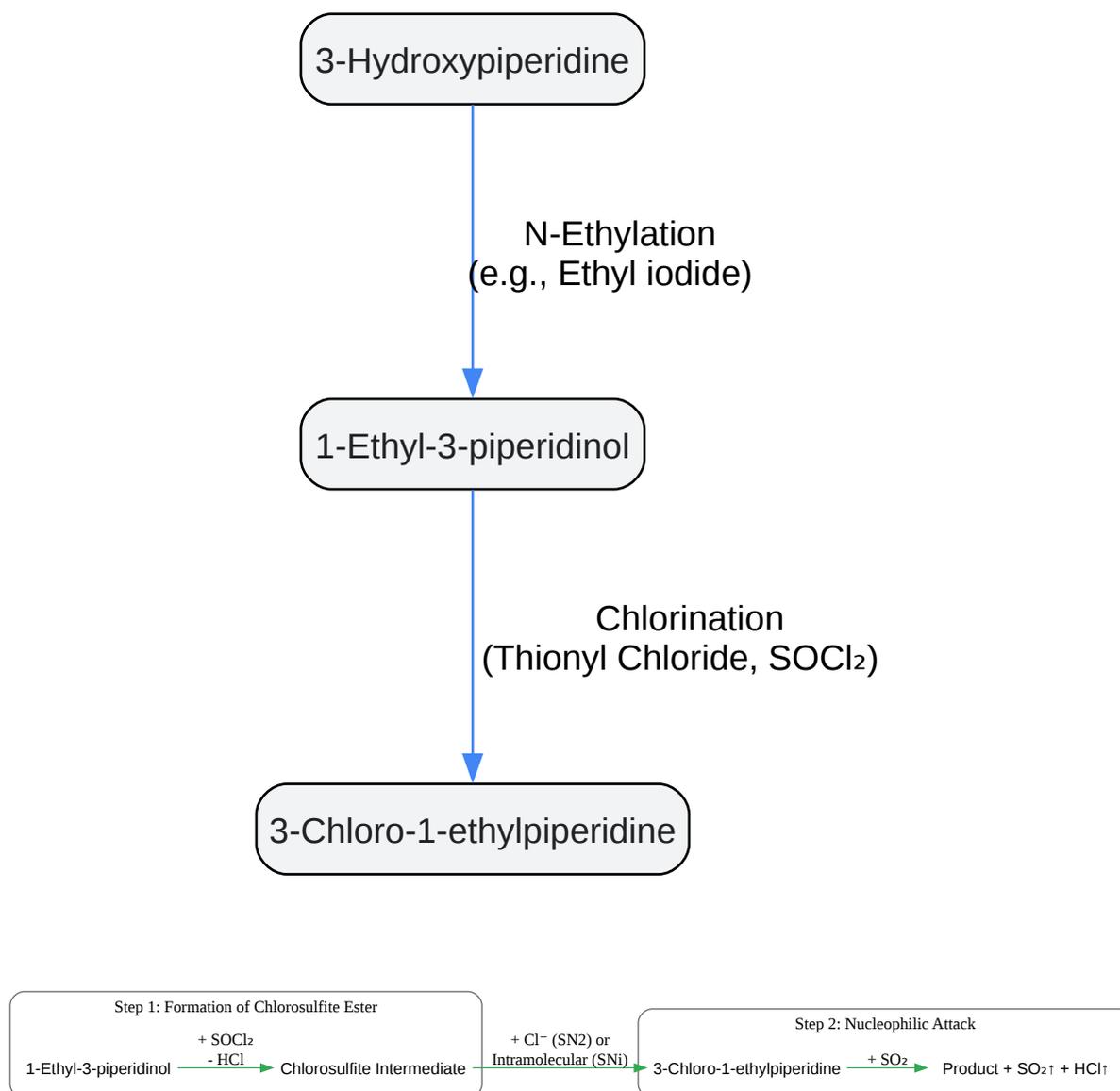
- Synthesis of the Precursor: Preparation of 1-Ethyl-3-piperidinol.

- Chlorination: Conversion of the hydroxyl group in 1-Ethyl-3-piperidinol to a chloride using a suitable chlorinating agent.

This guide will primarily detail this pathway due to its efficiency and the commercial availability of its precursors.

## **Primary Synthesis Pathway: From 3-Hydroxypiperidine to 3-Chloro-1-ethylpiperidine**

This pathway is favored for its logical progression and control over the introduction of each functional group.



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